molecular formula C22H28N2O3 B5413965 [4-(1-ADAMANTYL)PIPERAZINO](1,3-BENZODIOXOL-5-YL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](1,3-BENZODIOXOL-5-YL)METHANONE

Cat. No.: B5413965
M. Wt: 368.5 g/mol
InChI Key: VCPPPXKHCBKXPX-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a complex organic compound that features a unique combination of adamantyl and benzodioxolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the reaction of adamantane derivatives with piperazine and benzodioxole derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the piperazine and benzodioxole moieties .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidative dehydrogenation, and laser-induced dehydrogenation are often employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced biological or chemical activity.

Scientific Research Applications

Chemistry: In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is used as a starting material for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications .

Medicine: In medicine, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, including cancer, due to its ability to modulate specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kappaB pathway, which is involved in inflammation and cancer progression .

Comparison with Similar Compounds

Uniqueness: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is unique due to its combination of adamantyl and benzodioxole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c25-21(18-1-2-19-20(10-18)27-14-26-19)23-3-5-24(6-4-23)22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPPPXKHCBKXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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